3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
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Description
3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a methoxybenzo[d]thiazolyl moiety, and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps:
Formation of 6-methoxybenzo[d]thiazole: This can be synthesized by reacting 2-aminothiophenol with methoxybenzoyl chloride under basic conditions.
Coupling with Pyridin-2-ylmethylamine: This step involves the reaction of the chlorinated intermediate with pyridin-2-ylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Final Coupling: The final step involves coupling the intermediate with benzoyl chloride to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency
Properties
IUPAC Name |
3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-27-17-8-9-18-19(12-17)28-21(24-18)25(13-16-7-2-3-10-23-16)20(26)14-5-4-6-15(22)11-14/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDOTRVPSZDXDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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